N-((Triethoxysilyl)methyl)aniline

Overview

Description

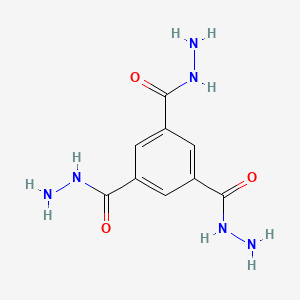

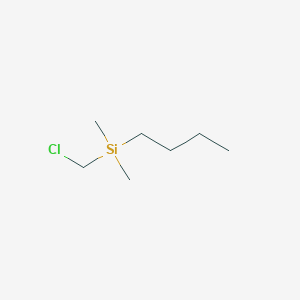

N-((Triethoxysilyl)methyl)aniline: is a silane coupling agent known for its ability to improve adhesion between different materials. It is a yellowish clear liquid with the molecular formula C13H23NO3Si and a molecular weight of 269.41 g/mol . This compound is used in various applications, including the production of silyl-modified polymers, adhesives, sealants, and coatings .

Scientific Research Applications

N-((Triethoxysilyl)methyl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

N-((Triethoxysilyl)methyl)aniline, also known as Anilino-methyl-triethoxysilane, is a chemical reagent that is primarily used in the production of silyl modified polymers . These polymers serve as binders in adhesives and sealants . Therefore, the primary targets of this compound are the materials that require bonding or sealing.

Mode of Action

The mode of action of this compound involves the formation of bonds between the silane group of the compound and the material it is applied to. The close proximity of the nitrogen atom to the silicon atom in the compound can accelerate the hydrolysis reaction compared to (amino-propyl)silanes . This results in a faster and more efficient bonding process.

Pharmacokinetics

The compound has a boiling point of 315.3±25.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Result of Action

The primary result of the action of this compound is the formation of strong and durable bonds between materials. This is achieved through the formation of silanol groups, which can bond with a variety of materials to form silyl modified polymers . These polymers serve as effective binders in adhesives and sealants, providing strength and durability to the bonded materials.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity. The hydrolysis reaction that forms the silanol groups is accelerated in the presence of moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by the moisture content in the environment. Additionally, the compound should be stored under inert gas at low temperatures to prevent premature hydrolysis and ensure its stability .

Safety and Hazards

N-((Triethoxysilyl)methyl)aniline is considered hazardous . It is combustible and may cause an allergic skin reaction . It causes serious eye damage and may cause drowsiness or dizziness . It is suspected of causing genetic defects and is suspected of causing cancer . It causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The global N-Methyl Aniline market has expanded to reach approximately 180 thousand tonnes in 2022 and is expected to grow at a healthy CAGR of 3.7% during the forecast period until 2032 . N-Methyl Aniline (NMA) is a versatile chemical compound widely utilized across various industries . It serves as a key building block and finds application in dye synthesis, contributing to vibrant coloration in textiles . In the pharmaceutical sector, NMA acts as an essential intermediate for drug synthesis, while its role in the agrochemical industry involves the creation of pesticides and herbicides .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-((Triethoxysilyl)methyl)aniline are not well-studied. It is known that anilines, the parent compounds of this compound, can undergo various biochemical reactions. For instance, anilines can be methylated to form N-methylanilines

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that anilines and their derivatives can have various effects on cells. For example, some anilines can cause oxidative stress and cytotoxicity

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that anilines can undergo various chemical reactions. For instance, anilines can be methylated to form N-methylanilines

Temporal Effects in Laboratory Settings

It is known that anilines can undergo various chemical reactions over time

Dosage Effects in Animal Models

It is known that anilines can have various effects in animals

Metabolic Pathways

It is known that anilines can undergo various metabolic reactions

Transport and Distribution

It is known that anilines can be transported and distributed in various ways

Subcellular Localization

It is known that anilines can localize to various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((Triethoxysilyl)methyl)aniline typically involves the reaction of aniline with triethoxysilane. The reaction is catalyzed by a base such as sodium hydroxide (NaOH) and proceeds under mild conditions at around 60°C . The process involves the dehydrogenation of methanol, leading to the formation of a more reactive aldehyde or ketone, which then undergoes further reactions to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N-((Triethoxysilyl)methyl)aniline undergoes various chemical reactions, including:

Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of silanol groups.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions:

Hydrolysis: Water or moisture.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Catalysts such as palladium or platinum.

Major Products Formed:

Hydrolysis: Formation of silanol groups.

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted silane compounds.

Comparison with Similar Compounds

(Amino-propyl)silanes: These compounds also serve as silane coupling agents but have different reactivity profiles due to the position of the nitrogen atom.

N-Phenylaminomethyltriethoxysilane: Similar in structure but with different functional groups that affect its reactivity and applications.

Uniqueness: N-((Triethoxysilyl)methyl)aniline is unique due to the close proximity of the nitrogen atom to the silicon atom, which accelerates hydrolysis reactions compared to other silane coupling agents . This property enhances its effectiveness in various applications, making it a versatile and valuable compound in scientific research and industrial applications .

Properties

IUPAC Name |

N-(triethoxysilylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVKEDGZABFDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CNC1=CC=CC=C1)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305821 | |

| Record name | (Anilinomethyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3473-76-5 | |

| Record name | (Anilinomethyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3473-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Anilinomethyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylaminomethyltriethoxysilan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)

![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B3069221.png)

![3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde](/img/structure/B3069250.png)

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)